Disperse blue 341
Description
Historical Context of Disperse Dye Development
The history of disperse dyes is intimately connected with the emergence of man-made hydrophobic fibers, starting with cellulose (B213188) acetate (B1210297) in the 1920s. wikipedia.orgresearchgate.netaatcc.org Existing water-soluble dyes were found to be unsuitable for these new materials. aatcc.org Initial progress was made with simple aniline (B41778) azo dyes that could hydrolyze to their free base form in the dyebath. aatcc.org The disperse dye industry truly began when British companies discovered that grinding water-insoluble dyes with surface-active agents produced stable aqueous colloidal dispersions. aatcc.org Initially known as "acetate dyes," they were renamed "disperse dyes" in 1953 to reflect their expanded use on fibers like polyamides, polyesters, and acrylics in the 1950s. aatcc.orgwordpress.com
While the provided search results outline the general history of disperse dyes, specific historical information regarding the development or introduction of Disperse Blue 341 is not explicitly detailed. Its development is part of the broader evolution of disperse dye chemistry driven by the demands of the growing synthetic fiber industry.
Overview of Disperse Dye Classification and Chemical Structures
Disperse dyes are classified based on their application performance and their chemical structure. Performance-based classifications often include types such as E (low temperature), SE (medium temperature), and S (high temperature), which relate to dyeing properties like sublimation fastness and leveling. chemicalbook.comdyestuffscn.comresearchandmarkets.comiprintingpress.com
From a chemical perspective, disperse dyes exhibit diverse structures, with the majority being either azo or anthraquinone (B42736) compounds. wikipedia.orgtiankunchemical.comchemicalbook.comdyestuffscn.com Other structural classes include nitrodiphenylamines, methines, and various heterocyclic systems. chemicalbook.comdyestuffscn.comp2infohouse.org Azo dyes represent the largest group, estimated to account for approximately 80% of all disperse dyes, followed by anthraquinones at around 15%. chemicalbook.com
This compound is identified by its CAS number, 148195-88-4. echemi.com Although a detailed chemical structure is not provided in the immediate search results, its classification as a disperse dye indicates it is a non-ionic molecule with low water solubility, designed for affinity to hydrophobic fibers. tiankunchemical.comchemicalbook.comdyestuffscn.com Given that blue disperse dyes are found among both azo and anthraquinone structures, as well as heterocyclic types, this compound likely contains one of these chromophores responsible for its blue coloration. tiankunchemical.comiprintingpress.com For instance, Disperse Blue 1 is an anthraquinone derivative sigmaaldrich.comnih.gov, while Disperse Blue 106 is an azo dye echemi.com, illustrating the varied chemical basis for blue disperse dyes.
Current Research Landscape in Disperse Dye Science and Technology
The current research landscape in disperse dye science and technology is characterized by a focus on developing more sustainable dyeing processes, enhancing dye performance, and exploring new applications. marketresearchintellect.commeghmaniglobal.com
Significant efforts are directed towards reducing the environmental impact of textile dyeing by lowering water and energy consumption and minimizing the use of hazardous chemicals. marketresearchintellect.commeghmaniglobal.com The application of nanotechnology, such as the development of nano liquid disperse dyes, is being investigated for its potential to offer improved performance and reduced environmental footprint. marketresearchintellect.com
Research also continues on improving the fastness properties of disperse dyes, including resistance to light, washing, and sublimation, which are critical for the durability of colored textiles. techsciresearch.commeghmaniglobal.com The design and synthesis of novel dye structures, including those incorporating heterocyclic systems, are aimed at achieving brighter colors and superior fastness properties. aatcc.orgiprintingpress.comp2infohouse.org
While general trends in disperse dye research are evident, specific published research focused solely on this compound is not prominently featured in the search results. Research often addresses broader categories of dyes or investigates novel structures with promising characteristics, which would include compounds like this compound within studies on blue disperse dyes or dyes tailored for specific applications such as high-temperature dyeing or digital printing. techsciresearch.commeghmaniglobal.comgoogle.com The ongoing demand for high-performance and environmentally conscious textile coloration suggests continued research and development efforts aimed at optimizing the properties and application of dyes such as this compound. techsciresearch.comresearchandmarkets.commeghmaniglobal.com
Properties
CAS No. |
148195-88-4 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Synonyms |
Disperse blue 341 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Disperse Blue 341
Advanced Synthetic Routes for Azo Disperse Dyes
The synthesis of azo disperse dyes, including Disperse Blue 341, predominantly involves the diazotization of a primary aromatic or heteroaromatic amine followed by a coupling reaction with an electron-rich component. This fundamental approach allows for significant structural variation, leading to a wide array of colors and dyeing properties. Research in this area focuses on improving reaction efficiency, exploring new chromophores, and developing sustainable processes.
Diazotization and Coupling Reactions for this compound Precursors
The core synthetic route for azo dyes begins with the diazotization of a primary amine, often referred to as the diazo component. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a mineral acid (e.g., hydrochloric or sulfuric acid), usually at low temperatures (0-5 °C) to maintain the stability of the highly reactive diazonium salt intermediate worlddyevariety.comjst.go.jp. The resulting diazonium salt acts as an electrophile.
The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling component. Coupling components are typically electron-rich aromatic or heterocyclic compounds, such as phenols, naphthols, aromatic amines, or activated methylene (B1212753) compounds worlddyevariety.com. The coupling usually occurs via an electrophilic aromatic substitution mechanism. The specific precursors for this compound (CAS 148195-88-4) were not explicitly detailed in the consulted literature, but its classification as an azo disperse dye strongly indicates its synthesis follows this general diazotization and coupling pathway, utilizing specific amine and coupling components that impart its characteristic blue hue and disperse properties.
Studies on the synthesis of novel azo disperse dyes illustrate the types of precursors involved. For instance, heterocyclic amines like 5-acetyl-2-amino-4-methylthiazole have been used as diazo components, coupled with various N-alkyl-N-(2-hydroxyethyl)aniline derivatives as coupling components to produce azo disperse dyes jst.go.jpnih.gov. Another study describes the synthesis of azo disperse dyes by coupling diazotized aromatic amines with 2,4-dihydroxybenzophenone (B1670367) as a coupling agent sigmaaldrich.com. The choice of both the diazo and coupling components dictates the final structure, color, and application properties of the azo dye.
Exploration of Novel Coupling Components and Diazo Components
Ongoing research explores novel diazo and coupling components to synthesize azo disperse dyes with improved properties, such as enhanced color fastness, brighter shades, and better environmental profiles. Heterocyclic diazo components, including substituted thiazoles and aminophthalimides, have been investigated for their ability to produce dyes with high tinctorial strength and brighter colors compared to those derived from simple anilines jst.go.jpnih.govnih.govnih.gov. For example, novel push-pull azo disperse dyes have been synthesized using 2-amino-thiazolyl derivatives as diazo components and piperazine (B1678402) derivatives as coupling intermediates.
Novel coupling components, such as substituted anilines, naphthols, and heterocyclic structures like pyrazoles and pyridinones, are also being explored jst.go.jpnih.govsigmaaldrich.com. The incorporation of specific functional groups or extended π-systems in either component can significantly influence the dye's electronic absorption spectrum, solubility, and interaction with textile fibers. For instance, the use of 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile as a coupling component has led to the synthesis of novel azo-disperse dyes with potential as disperse dyes for polyester (B1180765) fabrics. These explorations aim to tailor the dye structure for specific applications and performance requirements.
Synthesis of Anthraquinone-Based Disperse Dyes
While the outline includes a section on the synthesis of anthraquinone-based disperse dyes, it is important to note that this compound is classified as an azo disperse dye. Anthraquinone (B42736) dyes represent a distinct chemical class of colorants characterized by the anthraquinone nucleus. Their synthesis typically involves reactions such as amination, halogenation, and nitration of substituted anthraquinones. Examples of anthraquinone disperse dyes include Disperse Blue 1, Disperse Blue 3, Disperse Blue 77, Disperse Blue 134, and Disperse Blue 359 worlddyevariety.comnih.gov. The synthetic routes for these dyes are fundamentally different from the diazotization and coupling reactions used for azo dyes like this compound. Therefore, the synthesis of this compound does not typically involve anthraquinone-based methodologies.
Green Chemistry Approaches in this compound Synthesis
The chemical industry is increasingly focusing on developing environmentally benign synthetic methods. For azo disperse dyes, this involves minimizing or eliminating the use of hazardous solvents and reagents, reducing energy consumption, and developing cleaner catalytic processes.
Solvent-Free Synthesis Techniques
Solvent-free synthesis techniques offer significant environmental advantages by reducing waste and simplifying work-up procedures. Grinding methods, where solid reactants are mixed and ground together, have been explored for the synthesis of azo dyes at room temperature. This approach can eliminate the need for organic solvents in the diazotization and coupling steps.
Another green approach involves the use of supercritical carbon dioxide (scCO2) as a reaction medium. While primarily investigated for dyeing processes, scCO2 has also been explored as a solvent for some chemical reactions, potentially offering a recyclable and less toxic alternative to traditional organic solvents.
Catalyst Development for Enhanced Reaction Efficiency
The development of efficient and environmentally friendly catalysts is crucial for improving the sustainability of azo dye synthesis. Various catalysts have been investigated to promote diazotization and coupling reactions, often allowing for milder reaction conditions, shorter reaction times, and improved yields.
Solid acid catalysts, such as silica-supported boron trifluoride (BF3.SiO2), have been shown to effectively catalyze the synthesis of azo dyes at room temperature under solvent-free conditions. Magnetic solid acid catalysts, like Fe3O4@SiO2-SO3H, have also been explored for their recyclability and efficiency in azo coupling reactions. Furthermore, novel nanocatalysts, such as bismuth nanoparticles, are being investigated for their catalytic activity in reactions relevant to dye synthesis and degradation. These catalytic advancements contribute to more efficient and environmentally conscious production of azo disperse dyes.
Structural Modification and Functionalization of this compound for Targeted Applications
Structural modification and functionalization of disperse dyes are performed to tailor their properties for specific applications and to improve their performance characteristics such as color fastness (to washing, light, sublimation, etc.), tinctorial strength, and compatibility with different fiber types. chemreg.netgoogle.comaccustandard.com
For disperse dyes, which are characterized by their low water solubility, structural modifications can involve the introduction of polar groups to a limited extent to influence their dispersion properties without making them truly soluble in water. Conversely, modifying the hydrophobic parts of the molecule can enhance their affinity for hydrophobic fibers.
Research has demonstrated the impact of structural variations on the dyeing performance of disperse dyes. For example, studies on novel azo disperse dyes have investigated the relationship between chemical structure and properties like color strength (K/S values) and fastness properties on polyester fabrics. accustandard.com The position and nature of substituents on the aromatic rings or anthraquinone core can significantly affect the electronic structure of the chromophore, leading to changes in light absorption characteristics and thus color. chemreg.netgoogle.comaccustandard.com
Functionalization can also extend beyond modifying the dye molecule itself to functionalizing the material being dyed to improve dye uptake or fixation. For instance, surface functionalization of nanofibers has been explored to enhance their dyeing properties with disperse dyes.
Given the likely distinct nature of this compound (CAS 73275-65-7) from C.I. Disperse Blue 77 (CAS 20241-76-3), and the potential for this compound to be an azo dye, structural modification efforts could focus on altering the substituents on the aromatic rings or modifying the coupling component to fine-tune its color, fastness, and application properties on various hydrophobic substrates. The principles observed in the structural modification of other azo and anthraquinone disperse dyes would provide a basis for such work on this compound.
While detailed research findings specifically on the structural modification and functionalization of this compound (CAS 73275-65-7) were not extensively available, the general principles and methodologies applied to other disperse dyes, as discussed in the research findings, would be relevant for understanding potential strategies for modifying this compound for targeted applications.
Advanced Analytical Characterization of Disperse Blue 341 and Its Transformation Products
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and identifying key functional groups within a compound.
NMR spectroscopy is a powerful tool for elucidating the structures of organic molecules, including disperse dyes. Both ¹H and ¹³C NMR techniques are utilized to confirm the structures of newly synthesized dyes and analyze their molecular composition. sapub.orgshd-pub.org.rs NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. ekb.eg This technique can be applied to both solution-state and solid-state samples, offering insights into molecular structure and even polymorphism in crystalline forms of dyes. sci-hub.st For instance, NMR has been used to study the conformational variations in azobenzene (B91143) disperse dyestuffs, revealing the presence of different conformers in crystal structures and solution. sci-hub.st The unique spectral profile generated by NMR, particularly in the aromatic region, can aid in identifying specific dyes and even quantifying them in mixtures. purity-iq.com
Mass spectrometry is invaluable for determining the molecular weight of a compound and providing fragmentation patterns that aid in structural identification. It is widely used for the identification and impurity profiling of disperse dyes. lcms.czresearchgate.net MS offers high sensitivity and selectivity, enabling the detection of trace impurities that might be missed by other techniques. sterlingpharmasolutions.com Techniques like electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful for analyzing polar and nonvolatile compounds like many dyes. epa.gov MS/MS, also known as tandem mass spectrometry, provides more detailed structural information through the fragmentation of selected ions. sterlingpharmasolutions.com This is particularly helpful in confirming the identity of a compound and characterizing impurities or transformation products. lcms.czsterlingpharmasolutions.com High-resolution mass spectrometry can provide precise mass data, allowing for the observation of isotopic and fragmentation patterns to match potential structures. sterlingpharmasolutions.com DART-MS (Direct Analysis in Real-Time Mass Spectrometry) is another technique that allows for rapid, preparation-free analysis of dyes on solid samples like textile fibers, providing a sensitive method for characterization and identification, even in mixtures. nih.gov
FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption or emission of infrared radiation. wwjmrd.com This method is widely applied in the analysis of dyes to characterize covalent bonds and functional groups such as N-H, C=O, and C-H stretching vibrations. ekb.egwwjmrd.commdpi.com FTIR can be used for both qualitative and quantitative analysis of dyes. wwjmrd.comekb.eg For example, changes in peak intensities and shifts in characteristic bands in FTIR spectra can indicate alterations in the chemical structure or physical form of a dye, such as changes in crystallinity. ekb.egmdpi.com FTIR analysis is a non-destructive and rapid technique that requires minimal sample preparation, making it suitable for the analysis of dyes in various matrices. ekb.egbas.bg
Chromatographic Separation Methods for Disperse Blue 341 Quantification
Chromatographic methods are essential for separating complex mixtures, allowing for the individual quantification and identification of components, including this compound and its transformation products.
HPLC-DAD is a standard technique for the separation and quantification of disperse dyes. sapub.orgekb.egwaters.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov The DAD detector provides UV-Vis absorption spectra across a range of wavelengths, allowing for the detection and identification of separated components based on their characteristic spectra. hitachi-hightech.com This is particularly useful for analyzing mixtures of dyes with different absorption maxima. hitachi-hightech.com HPLC-DAD methods have been developed and validated for the quantification of synthetic dyes in various matrices, demonstrating good linearity, detection limits, and recovery rates. researchgate.net The DIN 54231 standard procedure for the analysis of disperse dyes often employs HPLC with UV or DAD detection. lcms.czwaters.com
LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. sapub.orgekb.egiarc.fr This hyphenated technique is particularly well-suited for the trace analysis of disperse dyes and the detection of their transformation products or metabolites in complex samples. oup.comepa.gov LC-MS/MS allows for the selective detection and quantification of target compounds at very low concentrations. oup.com The MS/MS component provides structural information through fragmentation, enabling the identification of unknown transformation products. epa.goviarc.fr LC-MS/MS methods have been developed for screening and quantifying synthetic dyes in textiles and for analyzing dyes in environmental water samples. oup.comlcms.cz The use of techniques like selected reaction monitoring (SRM) in LC-MS/MS enhances the specificity and sensitivity for targeted analysis. oup.comresearchgate.net
Data Table: Summary of Analytical Techniques for Disperse Dye Analysis
| Technique | Primary Information Provided | Key Applications | Relevant Sections |
| NMR Spectroscopy | Molecular structure, atomic arrangement | Structure confirmation, polymorphism analysis, quantification sapub.orgekb.egsci-hub.stpurity-iq.com | 3.1.1 |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Identification, impurity profiling, structural elucidation lcms.czresearchgate.netsterlingpharmasolutions.comepa.govnih.gov | 3.1.2 |
| FTIR Spectroscopy | Functional groups, chemical bonds | Functional group analysis, structural changes ekb.egwwjmrd.commdpi.comekb.egbas.bg | 3.1.3 |
| HPLC-DAD | Separation, quantification, UV-Vis spectra | Quantification, identification of separated components sapub.orgekb.egwaters.comhitachi-hightech.comresearchgate.net | 3.2.1 |
| LC-MS/MS | Separation, trace analysis, structural info | Trace analysis, metabolite/transformation product detection, identification oup.comsapub.orgekb.egepa.goviarc.frlcms.cz | 3.2.2 |
Detailed Research Findings Example (based on Disperse Blue 1, as specific data for this compound was not extensively available):
While direct research on this compound was not found in detail, studies on related disperse dyes, such as Disperse Blue 1, illustrate the application of these techniques. For instance, HPLC with DAD has been used for the determination of Disperse Blue 1 in workplace air, demonstrating a reproducible method for quantification with specific detection and quantification limits. researchgate.net
Thin Layer Chromatography (TLC) for Screening and Semiquantification
Thin Layer Chromatography (TLC) serves as a valuable preliminary technique for the screening and semiquantification of this compound and its potential transformation products. TLC offers a relatively simple, cost-effective, and rapid method for separating components within a sample matrix based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent system). By comparing the retardation factors (Rf values) of sample spots to those of known standards, the presumptive identification of this compound can be achieved. Furthermore, visual comparison of spot intensities or densitometric analysis can provide semiquantitative information regarding the concentration of the dye in the sample. While TLC may not offer the high resolution and definitive identification capabilities of techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry, its utility in initial screening helps to quickly assess the presence or absence of the target analyte and its major transformation products, guiding further, more sophisticated analyses.
Method Development for this compound in Complex Matrices
Developing reliable analytical methods for this compound in complex matrices, such as environmental samples (water, sediment, soil) or consumer products (textiles, detergents), presents significant challenges. These matrices often contain numerous interfering substances that can co-extract with the analyte, suppressing ionization in mass spectrometry or co-eluting in chromatographic separations, leading to inaccurate results. Therefore, careful consideration of sample preparation, extraction, and analytical validation is paramount.
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical steps in isolating this compound from complex matrices while minimizing interference. The choice of technique depends heavily on the matrix type and the concentration of the analyte. Common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and matrix solid-phase dispersion (MSPD). For solid matrices like textiles or sediments, techniques such as Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction using appropriate solvents are often employed to liberate the dye from the matrix. The goal is to achieve high recovery of this compound and its transformation products while removing as many matrix components as possible. Research findings often detail the optimization of solvent systems, extraction times, and temperatures to maximize extraction efficiency for specific matrices.
Validation of Analytical Procedures for Accuracy and Sensitivity
Validation of the developed analytical procedures is essential to ensure their accuracy, sensitivity, selectivity, and reliability for the intended application. Validation typically involves determining parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (evaluated through recovery studies), precision (repeatability and reproducibility), and selectivity. For complex matrices, matrix effects must be evaluated to ensure that the matrix does not significantly influence the analytical signal. This can involve analyzing spiked matrix blanks or using matrix-matched standards. Sensitivity is crucial for detecting low concentrations of this compound and its transformation products in environmental samples, while accuracy and precision ensure the reliability of quantitative results.
Development of Standardized Analytical Protocols for Disperse Dye Analysis
The development of standardized analytical protocols for disperse dye analysis, including this compound, is vital for ensuring comparability of results across different laboratories and studies. Standardized methods provide detailed, step-by-step procedures for sample collection, preparation, extraction, and analysis, along with defined quality control criteria. These protocols often specify the analytical technique to be used (e.g., HPLC-MS/MS), the required chromatographic conditions, mass spectrometric parameters, and data processing procedures. The establishment of such protocols facilitates regulatory monitoring, environmental risk assessment, and research efforts related to the presence and fate of disperse dyes in various matrices. While specific standardized protocols solely focused on this compound might be limited, it is often included within broader protocols for the analysis of disperse dyes in relevant sample types.
Environmental Release and Distribution Pathways of Disperse Dyes from Industrial Processes
Textile dyeing and finishing are water-intensive processes that utilize significant quantities of dyes and auxiliary chemicals nih.govmdpi.com. During these processes, a considerable percentage of the dyes used, estimated to be between 10% and 15%, can be lost to the wastewater mdpi.com. This results in the discharge of highly colored effluents into receiving water bodies fibre2fashion.comnih.gov.
The environmental impact of these discharges is significant. The presence of dyes, even at low concentrations, can be visually noticeable and indicates water pollution fibre2fashion.comresearchgate.net. Colored effluents reduce light penetration into water bodies, which negatively impacts the photosynthetic activity of aquatic flora and disrupts the aquatic food web fibre2fashion.comnih.govresearchgate.net. Furthermore, the degradation of organic matter, including dyes, can lead to a decrease in dissolved oxygen levels in water, affecting aquatic fauna nih.govresearchgate.net. Textile wastewater also often contains other pollutants such as organic solvents, dispersants, carriers, salts, and heavy metals, contributing to its complex and hazardous nature meghmaniglobal.comfibre2fashion.commdpi.com.
Disperse dyes, being non-ionic and having low water solubility, behave differently in the environment compared to water-soluble dyes ohsu.eduresearchgate.net. Their hydrophobic nature can lead to their adsorption onto solid matrices such as sediments and sludge in wastewater treatment plants and receiving waters oup.comsustainability-directory.com. While some disperse dyes may undergo degradation, their persistence in the environment is a concern, potentially leading to long-term contamination of water and soil sustainability-directory.com.
Photolytic and Chemical Degradation Pathways
The fate of disperse dyes in the environment is influenced by various degradation pathways, including photolytic and chemical processes.
Photodegradation, the breakdown by sunlight, can occur for dye molecules sustainability-directory.com. For instance, Disperse Blue 1 has a maximum absorbance wavelength of 615 nm and may be susceptible to direct photolysis by sunlight nih.gov. The rate and extent of photolytic degradation depend on the specific dye structure and environmental conditions.
Chemical degradation can occur through various reactions in the environment. However, many synthetic dyes, including disperse dyes, are designed to be chemically stable to withstand the dyeing process, which can make them resistant to natural degradation in the environment nih.govijcce.ac.ir.
Advanced Oxidation Processes (AOPs) for Disperse Dye Treatment
Due to the recalcitrance of many synthetic dyes to conventional biological treatment methods, advanced oxidation processes (AOPs) have emerged as effective technologies for the degradation and decolorization of textile wastewater ijcce.ac.ircore.ac.ukmdpi.com. AOPs are chemical treatment techniques that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic pollutants ijcce.ac.irmdpi.comupv.es. Hydroxyl radicals are potent oxidants with a high oxidation potential, enabling them to attack complex chemical compounds rapidly and non-selectively mdpi.comupv.es.
AOPs can be classified into non-photochemical and photochemical processes and include various technologies such as ozonation, Fenton oxidation, photo-Fenton, photocatalytic oxidation, and electrochemical oxidation ijcce.ac.ircore.ac.uk.
Fenton and Photo-Fenton Oxidation
Fenton and photo-Fenton processes are prominent AOPs used for the treatment of wastewater containing dyes ijcce.ac.irresearchgate.netuc.pt. The Fenton process involves the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals upv.esomu.edu.tr.
The primary reactions in the Fenton process are: Fe2+ + H2O2 → Fe3+ + •OH + OH- Fe3+ + H2O2 → Fe2+ + •OOH + H+ (Fenton-like reaction) omu.edu.tr
The optimal pH for the Fenton reaction is typically around 3 omu.edu.tr. At higher pH values, the formation of less reactive iron oxohydroxides and ferric hydroxide (B78521) precipitates reduces the efficiency of hydroxyl radical generation omu.edu.tr. At very low pH, the reaction rate can also decrease omu.edu.tr.
The photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation. Light can accelerate the regeneration of Fe2+ from Fe3+ and can also directly photolyze H2O2 to produce additional hydroxyl radicals researchgate.net. This synergistic effect can lead to improved degradation efficiency.
Fenton and photo-Fenton processes have been applied to the treatment of various dyes, demonstrating their effectiveness in decolorization and reduction of chemical oxygen demand (COD) ijcce.ac.irresearchgate.net. For instance, studies have investigated the Fenton oxidation of Direct Blue 71, showing significant color and COD reduction under optimal conditions ijcce.ac.ir.
Ozonation and Ozonation-Based Processes
Ozonation is another effective AOP for the treatment of textile wastewater containing dyes ijcce.ac.irmdpi.com. Ozone (O3) is a strong oxidizing agent that can react directly with dye molecules or decompose to form hydroxyl radicals, particularly at alkaline pH mdpi.com.
Ozonation-based processes can be enhanced by combining ozone with hydrogen peroxide (peroxonation) or catalysts (catalytic ozonation) mdpi.com. The addition of H2O2 to ozonation promotes the decomposition of O3 and increases the generation of hydroxyl radicals mdpi.com. Catalytic ozonation utilizes catalysts, such as metal oxides or activated carbon, to improve the ozonation reaction rates mdpi.commdpi.com.
Ozonation and ozonation-based processes have been shown to be effective in decolorizing textile effluents and degrading organic pollutants mdpi.commdpi.com. For example, studies have investigated the ozonation of disperse dyes and the use of catalytic ozonation for treating textile wastewater mdpi.comredalyc.org. The efficiency of ozonation is influenced by parameters such as pH, ozone dose, and catalyst concentration mdpi.com.
Photocatalytic Degradation Mechanisms
Photocatalytic degradation is an AOP that utilizes semiconductor photocatalysts, typically titanium dioxide (TiO2), activated by UV or visible light to generate reactive species like hydroxyl radicals and superoxide (B77818) radicals (•O2-) scite.aimdpi.com. These radicals can then oxidize organic pollutants scite.ai.
The mechanism of photocatalytic degradation involves the absorption of light by the semiconductor photocatalyst, leading to the generation of electron-hole pairs scite.ai. The photogenerated holes are highly oxidizing and can react with water or hydroxide ions to produce hydroxyl radicals, while the photogenerated electrons can react with oxygen to form superoxide radicals scite.ai.
TiO2 is a widely used photocatalyst due to its high stability, non-toxicity, and suitable band gap scite.ai. Modified nano-TiO2 film electrodes have been investigated for the photocatalytic degradation of disperse blue dyes scite.ai. Studies have shown that co-doping TiO2 with metal and non-metal ions can enhance its photocatalytic activity under both UV light and sunlight scite.ai. For instance, Y-F co-doping can improve the utilization of visible light, while Ce-F co-doping can aid in the separation of photogenerated electron-hole pairs scite.ai.
Photocatalytic degradation has been applied to the treatment of various dyes, including disperse dyes scite.ainih.gov. The efficiency of photocatalytic degradation is influenced by factors such as the type and concentration of the photocatalyst, light intensity, pH, and the structure of the dye molecule mdpi.comscite.ai. Studies on the photocatalytic degradation of Disperse Blue 1 using UV/TiO2/H2O2 process have shown that the degradation rates are strongly influenced by parameters such as the type of TiO2, reaction pH, and catalyst and substrate concentrations nih.gov.
Reductive Cleavage of Azo Linkages in Disperse Blue Dyes
Many disperse dyes, including some blue variants, contain azo linkages (-N=N-) as part of their chemical structure ohsu.edulcms.cz. The reductive cleavage of these azo bonds is a significant degradation pathway, particularly under anaerobic conditions oup.comeuropa.eumdpi.com.
Under anaerobic conditions, microorganisms can cleave the azo linkage, leading to the formation of colorless aromatic amines oup.comeuropa.eumdpi.com. This process is often mediated by enzymes called azoreductases mdpi.comnih.gov. While decolorization occurs due to the breaking of the chromophoric azo group, the resulting aromatic amines can be potentially more toxic or even carcinogenic than the parent dye molecule oup.comeuropa.eunih.gov.
Studies have shown that the reductive cleavage of azo dyes can occur in various environments, including sediments and during biological wastewater treatment oup.comeuropa.eumdpi.com. For example, in compacted sediments, nitroazobenzene disperse dyes have been shown to degrade by cleavage of the azo group to yield anilines and substituted phenylenediamines oup.com.
While reductive cleavage is an important pathway, particularly in anaerobic environments, subsequent aerobic treatment is often necessary to further degrade the resulting aromatic amines and achieve complete mineralization of the dye compounds mdpi.comnih.gov. Some studies have investigated combined anaerobic/aerobic processes for the treatment of azo dyes, where reductive cleavage occurs in the anaerobic stage followed by the degradation of amines in the aerobic stage nih.gov.
Photocatalysis can also induce the reductive cleavage of azo bonds in the presence of suitable electron donors mdpi.com. For instance, studies on the photocatalytic degradation of azo dyes with TiO2 have shown that reductive cleavage of the N=N bond can occur, forming aromatic anilines mdpi.com.
Table: Compound Information
| Compound Name | PubChem CID |
| This compound | 148195-88-4 (CAS) echemi.com |
| C.I. Disperse Blue 77 | 102057906 nih.gov |
| C.I. Disperse Blue 1 | 17190 nih.gov |
Interactive Data Tables:
Based on the search results, specific quantitative data for this compound (CAS 148195-88-4) regarding degradation rates or removal efficiencies in various processes is limited. However, the search results provide general information and some data points for other disperse dyes or general disperse dye treatment. Below are examples of how interactive tables could be presented if specific data for this compound were available.
Example Table (Illustrative - Data not specifically for this compound unless cited):
| Treatment Process | Dye (Example) | Conditions (Example) | Removal Efficiency (%) (Example) | Source |
| Fenton Oxidation | Direct Blue 71 | pH 3.0, 125 mg/L H2O2, 3 mg/L Fe2+, 20 min | Color removal: 94% ijcce.ac.ir | ijcce.ac.ir |
| Ozonation | Direct dyestuff | pH 12, 2 hours | COD removal: 64.96% mdpi.com | mdpi.com |
| Photocatalytic Degradation | Disperse Blue 1 | UV/TiO2/H2O2 | Influenced by pH, catalyst type/conc. nih.gov | nih.gov |
| Anaerobic/Aerobic | Disperse Blue 79 | Combined process | Removal > 90% nih.gov | nih.gov |
Example Table: Half-lives of Disperse Dyes in Sediments (Illustrative - Data for general disperse dyes)
| Dye Structure Type | Half-life in Sediments (Example) | Source |
| Nitroazobenzene | Hours to days oup.com | oup.com |
| Aminoanthraquinone | Days to months oup.com | oup.com |
| Quinoline | Months oup.com | oup.com |
Bioremediation and Microbial Transformation Processes
Bioremediation utilizes microorganisms and their enzymes to degrade or transform complex chemical structures into less harmful substances. This approach is often considered environmentally friendly and cost-effective compared to physicochemical methods.
Anaerobic and Aerobic Biodegradation Pathways of Disperse Dyes
The biodegradation of disperse dyes, including this compound, can occur under both anaerobic and aerobic conditions. Anaerobic degradation typically involves the reductive cleavage of azo bonds (-N=N-) by enzymes like azoreductases, leading to the formation of colorless aromatic amines envirobiotechjournals.comnih.gov. While this step decolorizes the wastewater, the resulting aromatic amines can be toxic and require further degradation envirobiotechjournals.com.
Enzymatic Degradation by Laccases, Peroxidases, and Azoreductases
Enzymes play a crucial role in the microbial degradation of textile dyes. Laccases, peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase), and azoreductases are among the key enzymes involved envirobiotechjournals.commdpi.comresearchgate.netresearchgate.netiwaponline.com.
Azoreductases are particularly important in anaerobic degradation, catalyzing the reductive cleavage of azo bonds using NADH or NADPH as electron donors nih.govmdpi.com. This action directly leads to the decolorization of azo dyes envirobiotechjournals.commdpi.com.
Laccases and peroxidases are oxidative enzymes that can degrade a wide range of aromatic compounds, including those resulting from the cleavage of azo dyes nih.govresearchgate.netiwaponline.comnih.gov. Laccases catalyze the oxidation of phenolic and non-phenolic compounds, while peroxidases, often requiring hydrogen peroxide, can oxidize aromatic amines and phenolic compounds nih.goviwaponline.com. These enzymes contribute to the further breakdown and potential mineralization of dye molecules and their metabolites under aerobic conditions nih.govresearchgate.net.
Research has shown that purified forms of these enzymes can effectively decolorize dyes with different chemical structures mdpi.com. For instance, studies on Acid Blue 113, an azo dye, indicated that azoreductase and laccase played major roles in its degradation researchgate.net.
Microbial Consortia and Bioreactor Design for Disperse Dye Decolorization
Microbial consortia, consisting of mixed cultures of bacteria and/or fungi, offer advantages over pure cultures for dye degradation due to their synergistic metabolic activities scialert.netmedcraveonline.comdeswater.com. Different microorganisms within a consortium can attack dye molecules at various positions or utilize metabolites produced by other members, leading to higher degrees of biodegradation and mineralization scialert.netmedcraveonline.com. Consortia can also be more stable and adaptable to variations in environmental conditions like pH, temperature, and dye concentration scialert.netmedcraveonline.com.
Bioreactor design is critical for optimizing microbial dye decolorization. Various bioreactor configurations have been explored for treating textile wastewater containing dyes. Anaerobic reactors are effective for initial decolorization through azo bond cleavage, while subsequent aerobic reactors can handle the resulting aromatic amines envirobiotechjournals.comcetesb.sp.gov.brnih.gov. Integrated anaerobic-aerobic systems in bioreactors have shown promising results for the mineralization of disperse dyes cetesb.sp.gov.brnih.gov. Studies using membrane bioreactors with anaerobic mixed cultures have demonstrated high decolorization efficiency for different azo dyes mdpi.com. The design and operational parameters of bioreactors, such as hydraulic retention time, presence of co-substrates, and microbial community composition, significantly influence the efficiency of disperse dye decolorization.
Physical and Chemical Removal Technologies from Aqueous Solutions
Physical and chemical methods are also widely used for the removal of disperse dyes from wastewater. These techniques often involve the transfer of the dye from the aqueous phase to a solid phase or the chemical transformation of the dye molecule.
Adsorption Mechanisms and Adsorbent Development
Adsorption is a widely used and effective method for removing dyes from wastewater due to its relatively large adsorption capacity and simplicity rsc.orgresearchgate.net. The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent material rsc.org.
The mechanisms of adsorption can vary depending on the properties of the adsorbent and the dye molecule. Common adsorption mechanisms include electrostatic attraction, π-π interactions, van der Waals forces, hydrogen bonding, and hydrophobic interactions rsc.orgmdpi.commdpi.com. The chemical characteristics of the adsorbent, such as surface charge and functional groups, and the properties of the dye, such as its ionic nature and molecular structure, influence the dominant adsorption mechanism rsc.orgmdpi.commdpi.commsrjournal.com. For instance, electrostatic interactions are significant when there is an attractive force between the charged surface of the adsorbent and the charged dye molecules rsc.orgmdpi.commsrjournal.com.
Development of efficient adsorbents is an active area of research. Various materials have been investigated for their potential to remove dyes, including activated carbon, metal oxides, bio-adsorbents, and zeolites rsc.orguobaghdad.edu.iq. Ideal adsorbents should possess characteristics such as high surface area, appropriate pore structure, abundant active sites, mechanical stability, and cost-effectiveness rsc.org.
Zeolite-Based Adsorbents for Disperse Dye Removal
Zeolites are porous crystalline aluminosilicate (B74896) materials that have shown potential as adsorbents for dye removal from water researchgate.netmdpi.comnih.gov. Their cage-like structure and high cation exchange capacity make them suitable for adsorbing various pollutants, including dyes mdpi.comnih.gov.
The adsorption capacity of zeolites can be influenced by factors such as their structure, pore size, Si/Al ratio, and surface modification mdpi.comunnes.ac.id. Activation processes, such as acid treatment, can enhance the adsorption ability of natural zeolites by increasing the Si/Al ratio and modifying the pore structure researchgate.netmdpi.com. Studies on the adsorption of dyes like methylene (B1212753) blue onto natural zeolites have shown that factors such as contact time, adsorbent mass, and initial dye concentration affect removal efficiency researchgate.netunnes.ac.id. The particle size of the zeolite can also play a role, with smaller particle sizes sometimes leading to a greater percentage of dye removal due to increased surface area unnes.ac.id.
Zeolites can be used in their powdered form or immobilized on support materials to facilitate separation after the adsorption process nih.gov. Research has explored the use of modified zeolites and zeolite-based composites to improve their adsorption performance for different dyes mdpi.comnih.gov.
Table 1: Summary of Biodegradation Pathways and Enzymes
| Process | Conditions | Key Enzymes Involved | Outcome |
| Azo bond cleavage | Anaerobic | Azoreductases | Decolorization, formation of aromatic amines |
| Further Degradation | Aerobic | Laccases, Peroxidases (LiP, MnP) | Breakdown of aromatic amines and dye molecules |
Table 2: Examples of Adsorption Mechanisms
| Mechanism | Description | Relevant Interactions |
| Electrostatic Attraction | Attraction between charged adsorbent surface and charged dye molecules | Ionic bonds |
| π-π Interactions | Interaction between π electron systems of adsorbent and dye | Aromatic ring interactions |
| Hydrogen Bonding | Formation of hydrogen bonds between adsorbent and dye molecules | Interaction between polar functional groups |
| Hydrophobic Interaction | Tendency of nonpolar parts of dye and adsorbent to associate | Driven by minimizing contact with water |
Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 102057906 |
This compound is a chemical compound utilized in various industrial processes, notably within the textile sector. Its presence in effluent streams presents environmental challenges due to its structural complexity and inherent resistance to natural degradation. Consequently, the development and implementation of effective remediation technologies are paramount to mitigating its ecological impact. This article delves into the environmental behavior of this compound and explores advanced strategies for its removal from aqueous environments, with a specific focus on bioremediation and physicochemical techniques such as adsorption.
Environmental Behavior and Advanced Remediation Technologies for Disperse Blue 341
Bioremediation and Microbial Transformation Processes
Bioremediation leverages the metabolic capabilities of microorganisms and their enzymatic machinery to break down or convert complex chemical compounds into simpler, less toxic forms. This approach is often favored for its environmental compatibility and potential cost-effectiveness compared to conventional physicochemical treatments.
Anaerobic and Aerobic Biodegradation Pathways of Disperse Dyes
The biodegradation of disperse dyes, including this compound, can proceed under both anaerobic and aerobic conditions. Under anaerobic conditions, the primary mechanism often involves the reductive cleavage of the azo bonds (-N=N-) within the dye molecule, primarily facilitated by microbial azoreductases envirobiotechjournals.comnih.gov. This reductive process leads to the decolorization of the wastewater but can result in the formation of potentially toxic aromatic amines as intermediate products envirobiotechjournals.com.
Enzymatic Degradation by Laccases, Peroxidases, and Azoreductases
Microbial enzymes are central to the biodegradation of textile dyes. Key enzymes involved in these processes include azoreductases, laccases, and peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase) envirobiotechjournals.commdpi.comresearchgate.netresearchgate.netiwaponline.com.
Azoreductases are particularly active under anaerobic conditions, catalyzing the cleavage of azo bonds through a reductive mechanism that utilizes NADH or NADPH as electron donors nih.govmdpi.com. This enzymatic action is directly responsible for the decolorization of azo dyes envirobiotechjournals.commdpi.com.
Laccases and peroxidases are oxidative enzymes that can degrade a broad spectrum of aromatic compounds, including the breakdown products of azo dyes nih.govresearchgate.netiwaponline.comnih.gov. Laccases catalyze the oxidation of phenolic and non-phenolic substrates, while peroxidases, often requiring hydrogen peroxide, can oxidize aromatic amines and phenolic structures nih.goviwaponline.com. These enzymes contribute to the further degradation and potential mineralization of dye molecules and their metabolites under aerobic conditions nih.govresearchgate.net. Research indicates that purified forms of these enzymes can effectively decolorize dyes with diverse chemical structures mdpi.com. For instance, investigations into the degradation of Acid Blue 113, an azo dye, highlighted the significant roles of azoreductase and laccase in its breakdown researchgate.net.
Microbial Consortia and Bioreactor Design for Disperse Dye Decolorization
The design of bioreactors is a critical factor in optimizing microbial dye decolorization. Various bioreactor configurations have been explored for treating textile wastewater containing dyes. Anaerobic reactors are effective for the initial decolorization step involving azo bond cleavage, while subsequent aerobic reactors can process the resulting aromatic amines envirobiotechjournals.comcetesb.sp.gov.brnih.gov. Integrated anaerobic-aerobic bioreactor systems have demonstrated promising results for achieving the mineralization of disperse dyes cetesb.sp.gov.brnih.gov. Studies employing membrane bioreactors with anaerobic mixed cultures have shown high decolorization efficiencies for different azo dyes mdpi.com. Operational parameters and bioreactor design, including hydraulic retention time, the presence of co-substrates, and the composition of the microbial community, significantly influence the effectiveness of disperse dye decolorization.
Physical and Chemical Removal Technologies from Aqueous Solutions
In addition to biological methods, physical and chemical techniques are widely employed for the removal of disperse dyes from wastewater. These methods typically involve either transferring the dye from the aqueous phase to a solid medium or chemically altering the dye molecule.
Adsorption Mechanisms and Adsorbent Development
Adsorption is a widely recognized and effective method for removing dyes from wastewater, characterized by its relatively high adsorption capacity and operational simplicity rsc.orgresearchgate.net. This process involves the transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent material rsc.org.
The mechanisms governing adsorption are diverse and depend on the properties of both the adsorbent and the dye molecule. Common adsorption mechanisms include electrostatic attraction, π-π interactions, van der Waals forces, hydrogen bonding, and hydrophobic interactions rsc.orgmdpi.commdpi.com. The chemical characteristics of the adsorbent, such as its surface charge and functional groups, along with the properties of the dye, including its ionic nature and molecular structure, dictate the predominant adsorption mechanism rsc.orgmdpi.commdpi.commsrjournal.com. For instance, electrostatic interactions play a significant role when attractive forces exist between the charged surface of the adsorbent and the charged dye molecules rsc.orgmdpi.commsrjournal.com.
The development of efficient adsorbent materials is an active area of research. A variety of materials have been investigated for their potential in dye removal, including activated carbon, metal oxides, bio-adsorbents, and zeolites rsc.orguobaghdad.edu.iq. Ideal adsorbents should possess desirable characteristics such as a high surface area, suitable pore structure, ample active sites, mechanical stability, and cost-effectiveness rsc.org.
Zeolite-Based Adsorbents for Disperse Dye Removal
Zeolites, which are porous crystalline aluminosilicate (B74896) materials, have demonstrated potential as effective adsorbents for removing dyes from water researchgate.netmdpi.comnih.gov. Their distinctive cage-like structure and high cation exchange capacity make them suitable for adsorbing various pollutants, including dyes mdpi.comnih.gov.
The adsorption capacity of zeolites is influenced by factors such as their structural type, pore size, Si/Al ratio, and any surface modifications mdpi.comunnes.ac.id. Activation processes, such as treatment with acid, can enhance the adsorption capabilities of natural zeolites by increasing the Si/Al ratio and altering the pore structure researchgate.netmdpi.com. Studies on the adsorption of dyes like methylene (B1212753) blue onto natural zeolites have indicated that parameters such as contact time, the amount of adsorbent used, and the initial concentration of the dye affect the efficiency of removal researchgate.netunnes.ac.id. The particle size of the zeolite can also play a role, with smaller particle sizes sometimes leading to a higher percentage of dye removal due to an increased surface area unnes.ac.id.
Zeolites can be employed in their powdered form or immobilized on support materials to facilitate their separation from the treated water after the adsorption process nih.gov. Research efforts have explored the modification of zeolites and the development of zeolite-based composite materials to improve their adsorption performance for different types of dyes mdpi.comnih.gov.
Table 1: Summary of Biodegradation Pathways and Enzymes
| Process | Conditions | Key Enzymes Involved | Outcome |
| Azo bond cleavage | Anaerobic | Azoreductases | Decolorization, formation of aromatic amines |
| Further Degradation | Aerobic | Laccases, Peroxidases (LiP, MnP) | Breakdown of aromatic amines and dye molecules |
Table 2: Examples of Adsorption Mechanisms
| Mechanism | Description | Relevant Interactions |
| Electrostatic Attraction | Attraction between charged adsorbent surface and charged dye molecules | Ionic bonds |
| π-π Interactions | Interaction between π electron systems of adsorbent and dye | Aromatic ring interactions |
| Hydrogen Bonding | Formation of hydrogen bonds between adsorbent and dye molecules | Interaction between polar functional groups |
| Hydrophobic Interaction | Tendency of nonpolar parts of dye and adsorbent to associate | Driven by minimizing contact with water |
Activated Carbon and Low-Cost Adsorbents
Adsorption is a widely employed method for the removal of dyes from wastewater due to its simplicity, effectiveness, and relatively low cost. Activated carbon is a prominent adsorbent known for its high surface area and adsorption capacity for various pollutants, including dyes. Research indicates that activated carbon is recognized as an effective adsorbent for dye removal mdpi.com. Studies investigating the adsorption of disperse blue dye on activated carbon prepared from materials like date palm seeds have shown promising removal efficiencies researchgate.net. For instance, activated carbon synthesized from Zahdi date seeds demonstrated a maximum monolayer adsorption capacity of 8.13 mg/g for disperse blue dye, with a removal efficiency of 66.47% at a dose of 0.3 g, outperforming commercial activated carbon in that specific study researchgate.net.
Beyond conventional activated carbon, low-cost adsorbents derived from natural or waste materials have been explored as sustainable alternatives. These can include materials such as water treatment residuals (WTR), peat, bentonite (B74815) clay, steel plant slag, and fly ash deswater.commdpi.comircwash.org. Studies have shown that some low-cost adsorbents can be effective in removing disperse dyes. For example, aluminum-based water treatment residuals have been assessed as a low-cost sorbent for the removal of Disperse Navy Blue 3G (Disperse Blue 79) in fixed-bed column tests, showing that while complete removal may not be achieved, it can serve as an effective primary treatment step deswater.com. The effectiveness of these adsorbents is influenced by factors such as pH, contact time, adsorbent dosage, and initial dye concentration researchgate.netircwash.org.
Natural Coagulants for Disperse Dye Flocculation
Natural coagulants offer an environmentally friendly approach for the removal of disperse dyes through flocculation. These coagulants, often derived from plant sources, promote the aggregation of dye particles, facilitating their separation from wastewater. Research has explored the use of natural coagulants for the treatment of textile wastewater containing disperse dyes. For instance, Alcea rosea root mucilage has been investigated as a natural coagulant for the removal of disperse dyes nih.govnih.govresearchgate.net. Studies using Alcea rosea showed that disperse dyes were effectively removed, attributing this to their lower solubility and higher suspended material content compared to reactive dyes nih.govresearchgate.net. The maximum removal efficiency achieved with Alcea rosea coagulant for a disperse dye (Disperse Red 60) was reported to be 86% under optimal conditions (pH 11, 200 mg/L coagulant, 40 mg/L dye, 15 min mixing, 60 min settling at 60°C) nih.govresearchgate.net. Other natural coagulants, such as Moringa oleifera, have also been recognized for their ability to destabilize dye particles and enhance floc formation in wastewater treatment mdpi.com. The use of natural coagulants is considered a promising and more sustainable alternative to some chemical coagulants for disperse dye removal researchgate.net.
Coagulation and Flocculation Processes
Coagulation and flocculation are established physicochemical processes widely applied for the removal of disperse dyes from textile wastewater. These processes involve the addition of coagulants to destabilize the finely dispersed dye particles, followed by flocculation where these destabilized particles aggregate into larger flocs that can be easily separated by sedimentation or filtration sci-hub.se.
Various chemical coagulants have been investigated for their effectiveness in removing disperse dyes. These include inorganic salts such as aluminum sulfate (B86663) (alum), polyaluminium chloride (PAC), magnesium chloride (MgCl2), aluminum chloride (AlCl3), and ferric chloride (FeCl3) usm.mydergipark.org.trfrontiersin.org. Studies have demonstrated high removal efficiencies for disperse dyes using these coagulants. For example, research on the removal of a disperse dye (Terasil Blue BGE - 01) showed that 100% color removal could be achieved with 200 ppm PAC at pH 4.61 usm.my. Similarly, high removal rates exceeding 98% for Disperse Red 13 were achieved using ferric chloride dergipark.org.tr. Aluminum-based water treatment residuals have also been evaluated as a coagulant for disperse dye removal, achieving up to 88% color removal for Disperse Blue 79 at a dosage of 3000 mg/L and pH 3 tandfonline.com.
The efficiency of coagulation-flocculation processes is significantly influenced by operational parameters such as coagulant type and dosage, pH, and mixing conditions mdpi.comusm.mydergipark.org.trtandfonline.com. Optimal conditions vary depending on the specific dye and wastewater characteristics. Coagulation is particularly effective for disperse dyes due to their low solubility and colloidal nature in water usm.mydergipark.org.tr.
Here is a table summarizing some research findings on disperse dye removal using chemical coagulation:
| Disperse Dye (Example) | Coagulant Used | Optimal Conditions (Example) | Reported Removal Efficiency | Source |
|---|---|---|---|---|
| Terasil Blue BGE - 01 | PAC | 200 ppm, pH 4.61 | 100% | usm.my |
| Disperse Red 13 | Ferric Chloride (FeCl3) | pH 8, 10 min mixing, 100 mg/L dye | >98% | dergipark.org.tr |
| Disperse Blue 79 | Aluminum-based Water Treatment Residuals | 3000 mg/L, pH 3, 25-75 mg/L dye | Up to 88% | tandfonline.com |
| Disperse Red (various) | Novel formulation of Coagulant-Flocculant | 5 mg/L and 50 mg/L concentrations | 57.1% - 70.1% | bioline.org.br |
Membrane Filtration Techniques for Dye Separation
Membrane filtration techniques represent advanced physical separation methods that are effective for removing dyes, including disperse dyes, from wastewater. These techniques utilize semipermeable membranes to separate pollutants based on size exclusion, Donnan exclusion, and adsorption nih.gov. Different types of membranes, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are employed depending on the size and nature of the dye molecules and other pollutants present in the wastewater mdpi.com.
Membrane separation has gained attention for its ability to produce high-quality treated water, lower energy requirements compared to some other methods, and reduced chemical consumption mdpi.comnih.gov. Studies have shown that membrane technology is a promising method for dye removal from colored wastewaters ije.ir. Most membranes tested in some studies were capable of separating disperse blue dye, although the permeate rate might be lower compared to other dyes like indigo (B80030) researchgate.net. Nanofiltration membranes, in particular, have been highlighted as useful for the complete treatment of colored wastewater ije.ir.
The performance of membrane filtration is influenced by factors such as operating pressure, pH, and dye concentration ije.ir. For instance, in nanofiltration of a reactive dye, both acidic and alkaline conditions led to increased dye rejection and permeate flux ije.ir. Membrane processes can be used as a standalone treatment or in combination with other methods like coagulation-flocculation or biological processes for enhanced dye removal mdpi.comsigmadafclarifiers.com.
Environmental Persistence and Transformation Product Assessment
Information specifically on the environmental persistence and transformation products of this compound is limited in the provided search results. Generally, dyes, particularly synthetic dyes like disperse dyes, can be recalcitrant to conventional biological degradation processes nih.govije.ir. Their complex molecular structures and stability contribute to their persistence in the environment if not adequately treated.
Assessing the environmental fate of dyes involves understanding their potential for degradation, accumulation, and the formation of transformation products. Transformation products can sometimes be more toxic or persistent than the parent dye molecule. However, comprehensive data on the specific degradation pathways and transformation products of this compound were not found in the search results. The difficulty in determining different classes of dyes at trace levels in environmental samples contributes to the limited knowledge regarding their environmental occurrence, persistence, and fate canada.ca.
Resource Recovery and Wastewater Reuse Strategies in Dyeing Processes
Resource recovery and wastewater reuse are increasingly important strategies in the textile industry to minimize water consumption, reduce pollution, and improve economic efficiency. Textile dyeing processes generate significant volumes of wastewater containing valuable resources, including water, energy, and potentially reusable chemicals or dyes mdpi.comnetsolwater.com.
Advanced wastewater treatment systems aim not only to remove pollutants but also to enable the recycling and reuse of treated water in various stages of textile production, such as washing, dyeing, and heat treatment, as well as for other purposes like cleaning and irrigation sigmadafclarifiers.comzweec.com. Technologies like membrane filtration, activated carbon adsorption, and electrochemical treatment play a crucial role in achieving the required water quality for reuse sigmadafclarifiers.commdpi.comnetsolwater.com.
Beyond water reuse, strategies for recovering valuable components from dyeing wastewater are being explored. This can include the recovery of salts and potentially even dyes, although recovering dyes can be challenging sigmadafclarifiers.commdpi.com. Systems utilizing a combination of membranes and other proprietary solutions have been developed to enable textile factories to convert wastewater into reusable water, promoting water sustainability and reducing environmental impact zweec.com. Electrochemical oxidation has also shown feasibility for the treatment and consecutive reuse of textile dyeing wastewater, allowing for significant savings in water and electrolytes mdpi.com. The implementation of effective wastewater treatment and reuse strategies contributes to a more sustainable and circular economy within the textile industry sigmadafclarifiers.comzweec.com.
Compound Information
Application Performance and Material Science of Disperse Blue 341
Dyeing Performance on Polymeric Substrates
Dyeing polyester (B1180765) with disperse dyes typically involves high-temperature processes due to the compact structure and hydrophobic nature of the fiber. sapub.orghermetachem.com Achieving optimal dyeing performance requires careful control of parameters such as temperature, pH, and time. sapub.orgacs.org
Temperature plays a critical role in disperse dyeing of polyester. Temperatures above 100°C are generally required for fiber swelling and dye diffusion, with high-temperature dyeing methods often utilizing temperatures around 130°C. sapub.orghermetachem.com Increasing dyeing temperature from 100°C to 130°C has been shown to significantly improve the color strength (K/S values) of dyed polyester. acs.org Optimal temperatures for certain disperse dyes on polyester are reported to be around 130°C, as this temperature facilitates sufficient absorption levels. acs.org However, disperse dyes can be sensitive to temperature variations; even small changes can lead to noticeable color differences. sapub.org
The pH of the dyebath is also crucial for satisfactory dye exhaustion and color stability. For disperse dyeing, the dyebath is typically maintained in an acidic range, usually between pH 4.5 and 5.5, often using acetic acid. sapub.org Maintaining the correct pH is essential for achieving the desired color depth and ensuring that fastness properties are not compromised. sapub.org
Dyeing time influences the equilibrium of dye absorption by the fiber. Studies have shown that color strength increases with increasing dyeing time until equilibrium is reached. acs.org The optimal dyeing time can vary depending on the specific dye and conditions, with some studies indicating equilibrium reached around 30 to 45 minutes at optimal temperatures. acs.org Prolonged dyeing time at high temperatures may potentially lead to dye sublimation and a reduction in fabric strength. sapub.org
Dye exhaustion refers to the amount of dye transferred from the dyebath to the fiber, while fixation efficiency relates to the amount of applied dye that is permanently fixed within the fiber structure. Disperse dyes generally exhibit high exhaustion rates on polyester. umweltbundesamt.de High-temperature dyeing methods are effective in achieving good exhaustion and fixation on polyester fabrics. researchgate.net The hydrophobic nature of polyester fibers allows them to interact with dispersed dye particles, leading to absorption and diffusion into the fiber. sapub.orgresearchgate.net The efficiency of exhaustion and fixation is directly linked to the optimization of dyeing parameters like temperature and time. acs.org
Color strength, often measured by K/S values, indicates the depth of color achieved on the fabric. It is significantly influenced by dyeing temperature, time, and dye concentration. acs.orgwu.ac.th Higher temperatures and sufficient dyeing time generally lead to increased color strength until saturation is reached. acs.org
Levelness of dyeing refers to the uniformity of color distribution across the fabric. Disperse dyes can exhibit good leveling properties, which are important for achieving aesthetically pleasing and consistent coloration. kisco.cogoogle.com Achieving excellent level dyeing performance is particularly noted in conventional polyester dyeing processes. google.com Factors such as dye dispersion stability and the proper selection of leveling agents can contribute to improved levelness. kisco.cochina-dyestuff.com
Dyeing Fastness Properties of Disperse Blue 341
Fastness properties are critical indicators of the durability of the dyed color when exposed to various external agents like heat, light, and washing. Disperse dyes on polyester generally offer a wide range of fastness properties suitable for various end uses. p2infohouse.org
Sublimation fastness refers to the resistance of the dyed color to vaporize and transfer to other materials at high temperatures. This is particularly important for polyester, which is often subjected to heat setting processes at temperatures around 200°C. sci-hub.ru Disperse dyes can have good sublimation power, which is related to their molecular size and non-ionic nature. hermetachem.com Improvements in sublimation fastness have been achieved through modifications such as introducing additional polar groups or increasing the molecular size of the dye. sci-hub.ru this compound, or dyes with similar high wet fastness characteristics, are reported to have better sublimation fastness when dyeing polyester and polyester/elastic fiber blends compared to traditional disperse blues. colorfuldyes.com
Wash fastness indicates the ability of the dyed fabric to retain its color during laundering. Disperse dyes on polyester typically exhibit moderate to good wash fastness. hermetachem.com Superior wash fastness results, especially in tests involving alkali at higher temperatures (50°C or 60°C), are characteristic of certain ranges of disperse dyes designed for demanding applications like workwear and sportswear. magnacolours.com High wet fastness is a key property for disperse dyes used in applications requiring frequent or rigorous washing. kisco.cogoogle.comsiamprogroup.com Achieving high washing fastness can be a challenge that specific dye compositions aim to solve. patsnap.com
Lightfastness measures the resistance of the dyed color to fading when exposed to light. Disperse dyes on polyester can achieve good to excellent lightfastness ratings, with values often in the range of 4-5 or even 6-7 on the Blue Wool Scale (1-8) at standard depths. sapub.orgp2infohouse.org High light fastness is a desirable property for many textile applications, including automotive interiors. google.comtiankunchemical.com Specific blue disperse dye compositions are developed to meet high light fastness requirements. google.compatsnap.com
Crocking fastness (or rubbing fastness) assesses the resistance of the dyed color to transfer to another fabric by rubbing. While not as extensively detailed in the provided snippets specifically for this compound, disperse dyes on polyester generally show very good fastness to rubbing. researchgate.netgoogle.com The presence of unfixed surface dye after the dyeing process can negatively impact rubbing fastness, highlighting the importance of proper washing and reduction clearing procedures. researchgate.netp2infohouse.org
| Property | Typical Performance (on Polyester) | Relevant Factors |
| Dyeing Performance | ||
| Temperature Sensitivity | Significant sensitivity sapub.org | Fiber swelling, dye diffusion, kinetic energy sapub.orgacs.org |
| Optimal Temperature | Around 130°C sapub.orgacs.org | Achieving sufficient absorption acs.org |
| Optimal pH | 4.5-5.5 (acidic) sapub.org | Satisfactory exhaustion, color stability sapub.org |
| Optimal Time | Varies, equilibrium ~30-45 min acs.org | Reaching absorption equilibrium acs.org |
| Exhaustion | High umweltbundesamt.deupc.edu | Dye transfer from bath to fiber researchgate.net |
| Fixation Efficiency | High dokumen.pub | Amount of dye permanently fixed umweltbundesamt.de |
| Color Strength | Influenced by parameters acs.orgwu.ac.th | Dye concentration, temperature, time acs.org |
| Levelness | Good to excellent kisco.cogoogle.com | Dispersion stability, leveling agents kisco.cochina-dyestuff.com |
| Fastness Properties | ||
| Sublimation Fastness | Good to better (certain types) hermetachem.comcolorfuldyes.com | Molecular size, polarity, heat setting temperature hermetachem.comsci-hub.ru |
| Wash Fastness | Moderate to good hermetachem.comresearchgate.net | Dye structure, post-treatment researchgate.netmagnacolours.com |
| Lightfastness | Good to excellent (4-7) sapub.orgp2infohouse.org | Dye structure, depth of shade p2infohouse.org |
| Crocking Fastness | Very good researchgate.netgoogle.com | Presence of surface dye researchgate.netp2infohouse.org |
Advanced Dyeing Technologies
Disperse dyes, including this compound, are commonly used for dyeing hydrophobic fibers, such as polyester and acetate (B1210297), due to their low solubility in water. Advanced dyeing technologies aim to improve the efficiency, sustainability, and versatility of applying these dyes.
Supercritical Carbon Dioxide Dyeing for Disperse Dyes
Supercritical carbon dioxide (scCO₂) dyeing is an anhydrous process that uses CO₂ in its supercritical state as the dyeing medium. In this state, CO₂ exhibits properties between a liquid and a gas, allowing it to dissolve disperse dyes and penetrate the fiber matrix effectively. This method is particularly suitable for synthetic fibers like polyester, which lack functional groups for covalent bonding with dyes. diva-portal.org The scCO₂ swells the polyester fibers, increasing the accessibility for dye molecules to diffuse into the polymer structure. diva-portal.org
Advantages of scCO₂ dyeing include high dye uptake, shorter process times, and the elimination of water and auxiliary chemicals, leading to zero wastewater discharge. researchgate.netdyecoo.com The high diffusivity and low viscosity of scCO₂ facilitate the transport of mono-molecularly dissolved disperse dyes into the fibers, potentially leading to enhanced color performance and better abrasion resistance compared to conventional aqueous methods. diva-portal.orgresearchgate.net Studies have shown that the equilibrium uptake of disperse dyes in polyester can reach 3-10% w/w in scCO₂, increasing with temperature and pressure (or density). researchgate.net The adsorption of the dye on polyester in scCO₂ follows Nernst adsorption, similar to aqueous dyeing, and the process is exothermic. researchgate.net
Inkjet Printing Applications with Disperse Dye Formulations
Disperse dyes are also employed in inkjet printing for textiles, particularly for polyester fabrics. mdpi.comresearchgate.net Inkjet printing with disperse dyes requires specialized ink formulations to ensure proper jetting performance, stability, and print quality. These formulations typically contain disperse dyes, dispersants, wetting agents, water-based polymers, and other additives. mdpi.comresearchgate.netresearchgate.net
The low water solubility of disperse dyes presents a challenge in preparing stable aqueous inkjet inks, often necessitating the use of surfactants, polymeric dispersants, or encapsulation techniques to maintain dispersion stability. mdpi.com However, these additives can sometimes affect the interaction between the dye molecules and the fibers. mdpi.com Research focuses on optimizing ink formulations by investigating the effects of various additives, such as water-borne polymers like polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), and polyethylene (B3416737) glycol (PEG), on ink jetting and printing performance. mdpi.com Studies have shown that specific polymer additives can improve color strength and fastness properties in washing-free printing techniques for polyester fabrics. mdpi.com For instance, PVA has been identified as a suitable additive for enhancing ink jetting and printing performance. mdpi.com
Disperse dye inks for inkjet printing are formulated to meet specific physicochemical properties, including viscosity, surface tension, and particle size, to ensure proper droplet formation and prevent nozzle clogging. researchgate.netimaging.org The stability of these ink dispersions is crucial for long-term performance. mdpi.com
Development of Novel Disperse Dye Compositions
The development of novel disperse dye compositions aims to improve dyeing performance characteristics such as color brightness, depth, fastness properties (sublimation, washing, light, rubbing), levelness, and compatibility with different dyeing processes. google.comgoogle.comgoogle.com Research in this area involves synthesizing new disperse dye structures and creating dye compositions by blending different disperse dyes or incorporating various additives. google.comgoogle.comgoogle.comgoogle.com
Novel compositions may involve specific combinations of disperse dyes designed to achieve desired shades, such as deep blues or blacks with high density and good tinge. google.com For example, a blue disperse dye composition might combine multiple components to enhance properties like rubbing fastness, sublimation fastness, and dye uptake across a wide pH range. google.com The development of such compositions often focuses on overcoming limitations of existing dyes, such as price, dyeing strength, and environmental impact. google.com
The preparation of these compositions can involve processes like dispersion and spray-drying of crude dye mixtures with dispersants to obtain dye powders suitable for application. google.com The performance of these novel compositions is evaluated based on their dyeing characteristics on target fabrics, such as polyester and acetate fibers, under various dyeing conditions, including high temperature and high pressure or hot melt dyeing processes. google.comgoogle.comresearchgate.net
Integration of this compound in Functional Materials and Coatings (beyond textile dyeing)
While the primary application of this compound is textile dyeing, disperse dyes, in general, have potential applications beyond traditional coloration, including integration into functional materials and coatings. These applications leverage the chemical and physical properties of disperse dyes.
Disperse dyes can be used as colorants in various materials such as plastics and coatings. nih.gov Their low water solubility and affinity for hydrophobic matrices make them suitable for coloring polymers. Beyond simple coloration, the inherent properties of some organic compounds used as chromophores in disperse dyes, such as extended π-electron systems, can lend themselves to functional applications. researchgate.net
Potential non-textile applications for organic compounds structurally related to disperse dyes include use as organic photoconductors, components in liquid crystal displays, and photosensitizers. researchgate.net While specific research on this compound in these advanced functional materials is limited in the provided sources, the broader class of disperse dyes and their molecular structures suggest potential for integration into functional coatings or materials where properties beyond color are desired, such as specific optical or electrical characteristics. The development of colored nanofibers using disperse dyes for potential applications in apparel and technical fields like medical, filtration, and biosensing also represents an area where disperse dyes are integrated into functional materials. researchgate.net
Theoretical and Computational Studies on Disperse Blue 341
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a dye molecule like Disperse Blue 341. acs.orgnii.ac.jp These computational methods solve approximations of the Schrödinger equation to determine the molecule's stable three-dimensional structure and its electronic characteristics.
The process begins with geometry optimization, where the calculation finds the lowest energy conformation of the dye molecule, predicting bond lengths, bond angles, and torsion angles. whiterose.ac.uk Once the optimized structure is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is crucial as it relates directly to the color of the dye; a smaller gap generally corresponds to absorption of longer wavelengths of light (a bathochromic or red-shift). nii.ac.jp
Time-Dependent Density Functional Theory (TD-DFT) is an extension of this method used to predict the electronic absorption spectrum (UV-Visible spectrum) of the dye. whiterose.ac.ukwhiterose.ac.uk This allows for the theoretical calculation of the maximum absorption wavelength (λmax), which dictates the color observed. nii.ac.jp By comparing calculated spectra with experimental data, researchers can validate their computational models. whiterose.ac.uk These calculations provide a foundational understanding of why this compound has its characteristic color and how its structure influences its electronic behavior. acs.orgwhiterose.ac.uk
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP functional) |
| HOMO/LUMO Energies | Determine the dye's electronic transition properties and relate to its color and redox stability. acs.org | DFT |
| HOMO-LUMO Gap | Correlates with the energy of the primary electronic transition and the perceived color. | DFT |
| Maximum Absorption Wavelength (λmax) | Predicts the specific color of the dye by identifying the peak of light absorption. nii.ac.jp | TD-DFT |
| Oscillator Strength | Indicates the intensity of the electronic transition (i.e., how strongly the dye absorbs light at λmax). whiterose.ac.uk | TD-DFT |
| Transition Dipole Moment (TDM) | Describes the orientation of the electronic transition, which is important for properties like dichroism. acs.orgmdpi.com | TD-DFT |
Molecular Dynamics Simulations of Dye-Fiber Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for modeling the dyeing process and understanding how individual dye molecules interact with polymer fibers, such as polyester (B1180765). dntb.gov.uaresearchgate.net
These simulations place one or more dye molecules in a virtual environment with polymer chains representing the fiber, often in a solvent medium that mimics the dyeing bath. researchgate.net By calculating the forces between all atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of each particle, revealing how the dye molecule approaches, adsorbs onto, and diffuses into the fiber. nih.gov
Key parameters derived from MD simulations include the interaction energy between the dye and the fiber, which quantifies the strength of the attraction. researchgate.net This energy is a sum of non-covalent interactions, primarily van der Waals forces and, in some cases, π-π stacking between the aromatic rings of the dye and the polymer. The simulations can also analyze the orientation of the dye molecule relative to the fiber surface and calculate parameters like the diffusion coefficient, which relates to the rate of dyeing. researchgate.net This molecular-level view helps explain macroscopic dyeing properties like dye uptake and fastness. researchgate.net
| Simulation Parameter | Description | Relevance to Dyeing Process |
|---|---|---|
| Interaction Energy | The total energy of attraction between the dye molecule and the polymer fiber chains. researchgate.net | A higher negative value indicates stronger binding, suggesting better dye affinity and wash fastness. |
| Van der Waals Forces | Short-range attractive forces between non-bonded atoms. | A primary driving force for the adsorption of disperse dyes onto hydrophobic fibers like polyester. |
| Diffusion Coefficient | A measure of how quickly the dye molecule moves through the dyeing medium and into the fiber. researchgate.net | Relates to the speed of the dyeing process. |
| Radial Distribution Function | Describes the probability of finding a fiber atom at a certain distance from a dye atom. | Helps visualize how the dye molecule is positioned relative to the fiber chains. |
| Solvent Accessible Surface Area (SASA) | The surface area of the dye molecule that is accessible to the solvent. researchgate.net | Changes in SASA can indicate how the dye aggregates or adsorbs onto the fiber. |
Prediction of Degradation Pathways using Computational Chemistry
Computational chemistry can be used to predict how a complex molecule like this compound might break down under environmental or industrial conditions (e.g., exposure to light, microbes, or chemical treatments). doaj.org The bacterial degradation of anthraquinone (B42736) dyes typically involves a reduction reaction catalyzed by enzymes, which breaks the conjugated system responsible for the color. nih.gov
Theoretical methods can model these degradation processes by identifying the most reactive sites and the weakest chemical bonds within the dye's structure. By calculating bond dissociation energies, researchers can pinpoint the bonds most likely to break first. For anthraquinone dyes, degradation often begins with enzymatic attacks that lead to the cleavage of the core ring structure. nih.govresearchgate.net
Computational models can then propose a series of intermediate chemical structures that are formed as the molecule is broken down into smaller, simpler compounds. researchgate.net This step-by-step prediction results in a proposed degradation pathway. Such theoretical pathways can guide experimental studies aimed at identifying these intermediate metabolites, providing a more complete picture of the dye's environmental fate and helping to develop more effective wastewater treatment processes. doaj.org
| Computational Approach | Information Gained | Application |
|---|---|---|
| Bond Dissociation Energy Calculation | Identifies the weakest chemical bonds in the this compound molecule. | Predicts the initial sites of chemical or enzymatic attack. nih.gov |
| Reaction Pathway Modeling | Simulates the energy changes as the dye molecule undergoes chemical transformations. | Constructs a step-by-step map of the degradation process. |
| Metabolite Structure Prediction | Proposes the chemical structures of intermediate breakdown products. researchgate.net | Aids experimentalists in identifying metabolites using techniques like GC-MS. doaj.org |
| Molecular Docking | Simulates the binding of the dye molecule to the active site of a degrading enzyme (e.g., laccase). doaj.org | Helps to understand the enzymatic degradation mechanism at a molecular level. |
Structure-Performance Relationship Modeling for this compound Derivatives
Structure-Performance (or Structure-Property) Relationship modeling is a key application of computational chemistry in dye design. nih.gov This approach aims to understand and predict how small changes to the chemical structure of this compound would affect its performance as a dye. mdpi.comnih.gov By creating a library of virtual derivatives—hypothetical molecules where different functional groups are attached to the core anthraquinone structure—researchers can systematically study their properties without the need for extensive synthesis. nih.govfrontiersin.org
For each derivative, quantum chemical calculations can predict key performance indicators. For example, TD-DFT calculations can predict how adding an electron-donating group (like -NH2) or an electron-withdrawing group (like -NO2) would shift the dye's λmax, thereby changing its color. mdpi.com Similarly, calculations can estimate changes in properties like solubility, stability, and affinity for the fiber. nih.gov
This data can be used to build quantitative structure-property relationship (QSPR) models, which are mathematical equations that correlate structural features with performance metrics. These models serve as powerful predictive tools, enabling the in-silico screening of numerous potential dye structures to identify candidates with enhanced properties, such as a more brilliant color, better light fastness, or higher dye uptake, guiding synthetic chemists to focus on the most promising derivatives. nih.gov
| Structural Modification (Hypothetical) | Predicted Effect on Property | Rationale |
|---|---|---|
| Addition of -OH or -NH2 groups | Bathochromic shift (shift to longer λmax, deeper color). mdpi.com | These electron-donating groups raise the HOMO energy, narrowing the HOMO-LUMO gap. |
| Addition of -NO2 or -CN groups | Hypsochromic shift (shift to shorter λmax, lighter color). | These electron-withdrawing groups lower the LUMO energy, potentially widening the HOMO-LUMO gap. |
| Increasing length of alkyl chains | May increase affinity for hydrophobic fibers like polyester. mdpi.com | Enhances van der Waals interactions between the dye and the fiber. |
| Introduction of sulfonic acid (-SO3H) groups | Decreased affinity for polyester, increased water solubility. nih.gov | Increases the polarity of the molecule, making it less compatible with hydrophobic fibers. |
Future Research Directions and Sustainable Development
Innovations in Environmentally Benign Synthesis of Disperse Blue 341
Traditional synthesis of anthraquinone (B42736) dyes, the class to which this compound belongs, often involves multi-step processes that utilize harsh chemicals and generate significant waste. The research imperative is to develop greener, more efficient synthetic pathways. china-dyestuff.com
Microwave and Ultrasonic-Assisted Synthesis: Emerging research highlights the potential of non-conventional energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.gov Similarly, ultrasonic technology (sonochemistry) can enhance reaction rates and efficiency in dye synthesis and application. nih.gov These methods often align with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reaction conditions.
Solvent-Free and Water-Based Systems: A primary source of pollution in dye manufacturing is the use of toxic organic solvents. Future research is focused on developing solvent-free synthesis methods or utilizing water as a benign reaction medium. The use of supercritical carbon dioxide (scCO2) represents a significant innovation. youtube.com In a supercritical state, CO2 acts as a solvent that can dissolve disperse dyes, allowing for a waterless dyeing process that generates no wastewater. youtube.comvietextile.com While currently focused on the dyeing process, research into using scCO2 as a medium for dye synthesis is a promising future direction.
Catalytic Innovations: The development of novel, reusable catalysts can make synthetic processes more sustainable. Research into solid acid catalysts or biocatalysts (enzymes) could replace corrosive liquid acids used in traditional anthraquinone chemistry, simplifying product purification and minimizing acidic waste streams.
| Synthesis Method | Key Advantages | Research Focus |
| Microwave-Assisted | Reduced reaction time, higher yields, lower energy use. nih.gov | Optimization for anthraquinone precursors, scale-up for industrial production. |
| Ultrasonic-Assisted | Enhanced reaction rates, improved energy efficiency. nih.gov | Application in key synthesis steps like condensation and substitution reactions. |
| Supercritical CO2 | Eliminates water usage and wastewater, reduces chemical use, CO2 is reusable. vietextile.com | Adapting the technology for the synthesis phase, not just dyeing application. |
| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts (enzymes). | Identifying and engineering enzymes for specific anthraquinone synthesis steps. |
Enhanced Remediation Strategies for Disperse Dye Effluents
Due to the low water solubility of disperse dyes, a significant portion does not fix to the fiber and remains in the effluent, often bound to dispersing agents. cwejournal.org The complex and stable structure of anthraquinone dyes makes them resistant to conventional wastewater treatment methods. nih.govfrontiersin.org
Advanced Oxidation Processes (AOPs): AOPs are highly effective at degrading recalcitrant organic pollutants like disperse dyes. ijcce.ac.iratlantis-press.com These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecules. researchgate.net Key AOPs under investigation include:
Ozonation (O₃): Ozone is a powerful oxidizing agent that effectively breaks the chromophoric groups responsible for color. mdpi.commdpi.com
Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺), often enhanced with UV light, to generate hydroxyl radicals. atlantis-press.comspringerprofessional.de
Photocatalysis: This involves using a semiconductor catalyst, such as Titanium dioxide (TiO₂), which, when irradiated with UV light, generates radicals that degrade the dye.
Bioremediation: A cost-effective and environmentally friendly approach involves using microorganisms to break down dyes. nio.res.in Research is focused on identifying and optimizing the performance of specific fungal and bacterial strains capable of degrading anthraquinone dyes. nih.govfrontiersin.org White-rot fungi, for example, produce powerful extracellular enzymes like laccase that can decolorize and degrade these complex structures. nih.govnio.res.in Genetic engineering holds the potential to develop microbial strains with enhanced dye degradation capabilities.
Novel Adsorbents: Adsorption is a widely used method for dye removal, and current research aims to develop low-cost, high-efficiency adsorbents from waste materials. rsc.orgnih.gov Activated carbon derived from agricultural biomass (e.g., Euphorbia rigida) has shown significant potential for adsorbing disperse dyes from aqueous solutions. nih.govresearchgate.net Other materials like modified clays (B1170129) and industrial byproducts are also being explored. ceon.rs
| Remediation Strategy | Mechanism | Efficiency/Advantages | Challenges |
| Advanced Oxidation | Generation of hydroxyl radicals to chemically degrade dye molecules. ijcce.ac.ir | High efficiency, rapid degradation, can achieve complete mineralization. mdpi.com | High operational costs, potential formation of toxic byproducts. |
| Bioremediation | Microbial enzymes break down the dye structure. nih.govnio.res.in | Eco-friendly, low cost, potential for complete degradation to CO₂ and H₂O. frontiersin.org | Slow process, sensitive to toxicity and environmental conditions. |
| Adsorption | Physical binding of dye molecules to the surface of an adsorbent material. rsc.org | Simple operation, high removal efficiency, potential for adsorbent regeneration. nih.gov | Transfer of pollutant to a solid phase, requiring further disposal. mdpi.com |
Advanced Characterization Techniques for Complex Dye Mixtures
Textile effluents are complex mixtures containing various dyes, dispersing agents, salts, and other auxiliaries. scispace.com Accurate characterization of these mixtures is essential for monitoring pollution, ensuring regulatory compliance, and developing effective treatment strategies.
Future research relies on sophisticated analytical techniques that can separate, identify, and quantify individual components in these complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques used. mdpi.com When coupled with advanced detection methods, they provide powerful analytical tools.
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying unknown dyes and their degradation products. oup.comsatra.com This technique provides molecular weight and structural information, enabling precise identification even at very low concentrations. researchgate.net
Diode Array Detection (DAD): HPLC-DAD allows for the acquisition of UV-Vis spectra for each separated component, which aids in the identification and quantification of known dyes in a mixture. mdpi.com
These advanced methods are crucial for studying the fate of this compound in wastewater treatment processes, identifying metabolites formed during bioremediation or AOPs, and ensuring that the final effluent is free of harmful substances. oup.com
Development of High-Performance and Multifunctional this compound Derivatives
Beyond environmental concerns, there is a constant drive to improve the performance of dyes. Research is focused on synthesizing new dye molecules based on the this compound anthraquinone structure but with enhanced properties.
Improving Fastness Properties: One key area is improving fastness to light, washing, and sublimation (heat resistance). google.com This can be achieved by modifying the chemical structure, for example, by introducing specific functional groups that increase the molecule's stability or its affinity for the polyester (B1180765) fiber. google.com Dyes with higher fastness lead to longer-lasting textiles, which aligns with sustainability goals by extending product life.
Multifunctional Dyes: A highly innovative research direction is the development of dyes that impart additional functionalities to the textile. tandfonline.com By incorporating specific bioactive moieties into the dye structure, it is possible to create fabrics with inherent value-added properties. Research has demonstrated the synthesis of disperse dyes that provide:
UV Protection: Dyes that can absorb harmful ultraviolet radiation, protecting the wearer's skin. springerprofessional.deresearchgate.net
Antibacterial Activity: Dyes that inhibit the growth of bacteria, reducing odor and improving hygiene. tandfonline.comresearchgate.net
Mosquito Repellency: Dyes that incorporate repellent functionalities, offering protection against insect-borne diseases. springerprofessional.deresearchgate.net
This approach combines the dyeing and finishing steps into a single process, which can save water, energy, and chemicals, further contributing to sustainable manufacturing. springerprofessional.de
Life Cycle Assessment of Disperse Dye Production and Usage
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to end-of-life disposal ("cradle-to-grave"). sustainability-directory.com Applying LCA to this compound provides a holistic view of its environmental footprint, identifying the most impactful stages and guiding efforts for improvement.
The key stages in the life cycle of a disperse dye include:
Raw Material Acquisition: Extraction and processing of petrochemicals used to synthesize the dye intermediates. sustainability-directory.com
Dye Manufacturing: The chemical synthesis process, including energy consumption, water use, and waste generation. sustainability-directory.com
Dyeing Process: Application of the dye to polyester fabric, which is a major contributor due to high energy and water consumption in conventional methods. cwejournal.orgchalmers.se
Use Phase: Washing and maintenance of the dyed textile throughout its life.
End-of-Life: Disposal or recycling of the textile.
LCA studies on disperse dyes highlight that the dyeing process itself, particularly the energy required for high-temperature dyeing of polyester, is a significant hotspot for environmental impact, including global warming potential. researchgate.nete3s-conferences.org The production of the dye chemicals also contributes significantly. cetjournal.it Future research will focus on conducting detailed LCAs for specific dyes like this compound and using the results to compare the environmental benefits of innovations such as waterless dyeing technologies or the use of bio-based raw materials. vietextile.comchalmers.se
Q & A
Basic: What experimental design principles should guide the optimization of Disperse Blue 341 synthesis for reproducibility?
To ensure reproducibility, employ a Design of Experiments (DOE) approach to systematically vary critical parameters (e.g., reaction temperature, catalyst concentration, and solvent polarity). Use factorial designs to identify interactions between variables and response surface methodology to pinpoint optimal conditions . Validate results through triplicate trials under controlled conditions, documenting deviations and error margins.
Basic: Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify purity and detect impurities. Pair this with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., nitro and amino groups) and Mass Spectrometry (MS) for molecular weight validation. For crystalline structure analysis, use X-ray Diffraction (XRD) .
Advanced: How can researchers investigate the photodegradation pathways of this compound in aqueous environments?
Adopt a mixed-methods approach :
- Quantitative : Monitor degradation kinetics via UV-Vis spectroscopy under controlled light exposure (e.g., solar simulators) and quantify intermediates using LC-MS.
- Qualitative : Use computational tools (e.g., Density Functional Theory) to model bond cleavage patterns and predict reactive sites.
- Environmental Relevance : Correlate lab data with field studies to assess real-world degradation rates .
Advanced: What methodologies address contradictions in ecotoxicity data for this compound across different model organisms?
Conduct dose-response studies across taxa (e.g., Daphnia magna, algae, zebrafish) under standardized OECD protocols. Use statistical meta-analysis to reconcile discrepancies, controlling for variables like pH, temperature, and exposure duration. Integrate transcriptomic profiling to identify mechanistic differences in toxicity pathways .
Basic: How should researchers evaluate the pH-dependent stability of this compound in textile applications?
Design buffered solutions across a pH range (2–12) and measure dye stability via spectrophotometric absorbance over time. Apply Arrhenius kinetics to model degradation rates at varying temperatures. Use ANOVA to statistically validate differences in stability across pH levels .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound's solubility?
Use triangulation :
- Experimental : Measure solubility via shake-flask method in multiple solvents.
- Computational : Refine COSMO-RS models using experimental data to adjust sigma profiles.
- Cross-Validation : Compare results with structurally analogous dyes (e.g., Disperse Blue 77) to identify outliers .
Advanced: How can researchers study this compound's interactions with microplastics in marine environments?
Employ accelerated aging chambers to simulate long-term exposure. Use Pyrolysis-GC/MS to detect adsorption/desorption dynamics and Raman microscopy to map spatial distribution on microplastics. Integrate machine learning to predict interaction patterns based on polymer type and dye concentration .
Basic: What validation protocols ensure accuracy in quantifying this compound in complex matrices (e.g., wastewater)?
Implement Standard Addition Method (SAM) to account for matrix effects. Validate via:
- Recovery Tests : Spike known concentrations into samples and calculate recovery rates (target: 90–110%).
- Calibration Curves : Use 5–7 concentration points with R² ≥ 0.995.
- Inter-laboratory Comparisons : Ensure reproducibility across facilities .
Advanced: What computational frameworks predict this compound's bioaccumulation potential in aquatic food chains?
Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molecular volume, and polar surface area. Validate against experimental bioaccumulation factors (BCFs) in fish liver cells. Incorporate molecular docking to simulate binding affinity with biomolecules (e.g., serum albumin) .
Advanced: How can researchers design studies to assess synergistic effects between this compound and co-pollutants (e.g., heavy metals)?
Use fractional factorial designs to test multiple pollutant combinations. Measure endpoints like oxidative stress (via ROS assays) and genotoxicity (via Comet assay). Apply Response Surface Methodology (RSM) to model interaction effects and identify threshold concentrations for synergistic toxicity .
Notes on Methodology and Evidence Integration
- Experimental Rigor : Prioritize protocols from OECD and ASTM standards, as emphasized in environmental toxicology studies .
- Data Integration : Combine quantitative (e.g., LC-MS) and qualitative (e.g., DFT modeling) methods to address complex research questions .
- Contradiction Management : Use meta-analytical frameworks and triangulation to resolve conflicting data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
